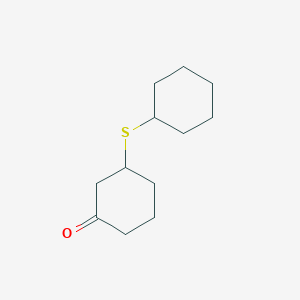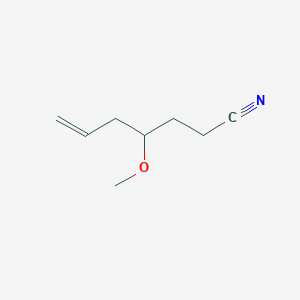![molecular formula C16H20F4O B12521605 4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene CAS No. 701909-10-6](/img/structure/B12521605.png)
4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene is a fluorinated organic compound with the molecular formula C17H24F2O2 It is known for its unique structural properties, which include a difluorobenzene ring and a propylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Propylcyclohexyl Intermediate: The propylcyclohexyl group is synthesized through a series of reactions, including hydrogenation and alkylation.
Introduction of the Difluorobenzene Ring: The difluorobenzene ring is introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring, replacing a leaving group.
Coupling of the Two Fragments: The final step involves coupling the propylcyclohexyl intermediate with the difluorobenzene ring using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the difluoro groups with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying interactions with biological molecules.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other advanced materials
作用機序
The mechanism of action of 4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene involves its interaction with specific molecular targets. The difluorobenzene ring can participate in π-π interactions with aromatic residues in proteins, while the propylcyclohexyl group can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,3-Difluoro-1-methoxy-4-(trans-4-propylcyclohexyl)benzene: Similar structure but lacks the additional difluoro group.
3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Contains a biphenyl core instead of a single benzene ring.
4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl): Features an ethoxy group and a biphenyl structure .
Uniqueness
4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene is unique due to its combination of a difluorobenzene ring and a propylcyclohexyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals .
特性
CAS番号 |
701909-10-6 |
|---|---|
分子式 |
C16H20F4O |
分子量 |
304.32 g/mol |
IUPAC名 |
4-[difluoro-(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene |
InChI |
InChI=1S/C16H20F4O/c1-2-3-11-4-6-12(7-5-11)16(19,20)21-13-8-9-14(17)15(18)10-13/h8-12H,2-7H2,1H3 |
InChIキー |
ZLWOVIOBONYONC-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C(OC2=CC(=C(C=C2)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



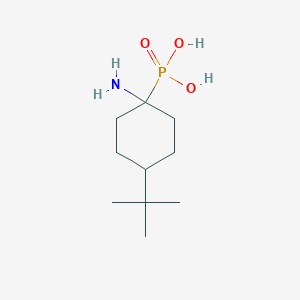
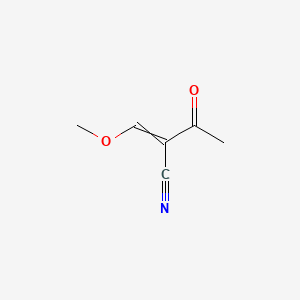
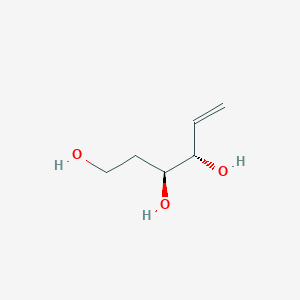
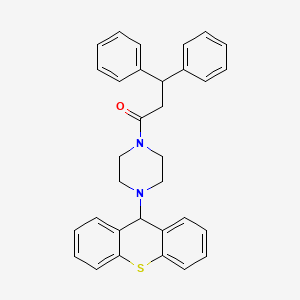
![4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B12521543.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)

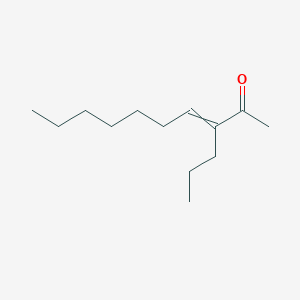
![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)

![1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-](/img/structure/B12521574.png)
